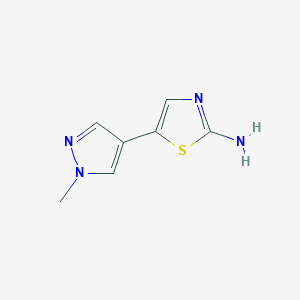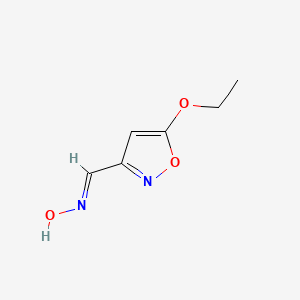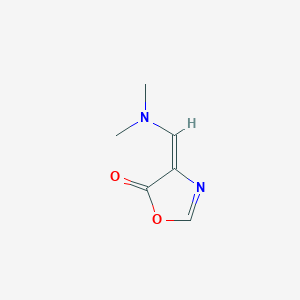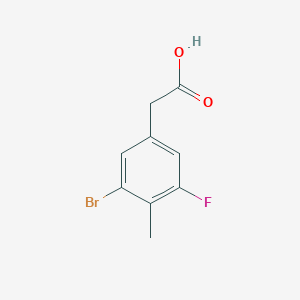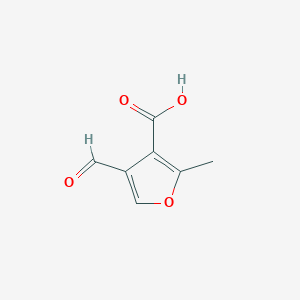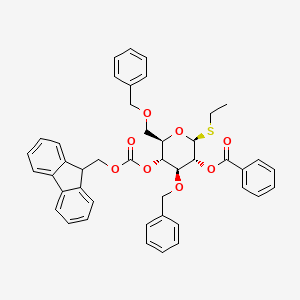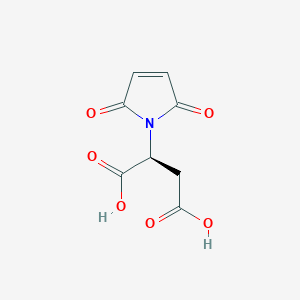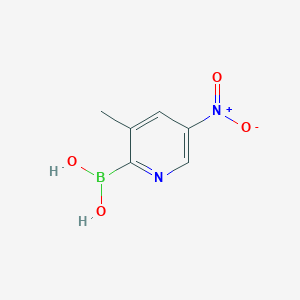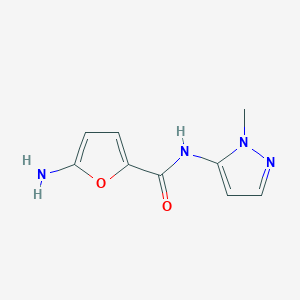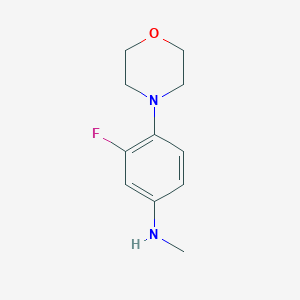![molecular formula C9H6F2N2O3 B12868506 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide typically involves the reaction of 4-(Difluoromethoxy)benzo[d]oxazole with a suitable carboxamide precursor. The reaction conditions often include the use of solvents like ethanol and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer therapy.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide include other benzoxazole derivatives such as:
4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Known for its antimicrobial properties.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Exhibits antibacterial potential.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, in particular, enhances its stability and reactivity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C9H6F2N2O3 |
|---|---|
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-5-3-1-2-4-6(5)13-8(15-4)7(12)14/h1-3,9H,(H2,12,14) |
Clé InChI |
NOQJGCIMVGDEQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



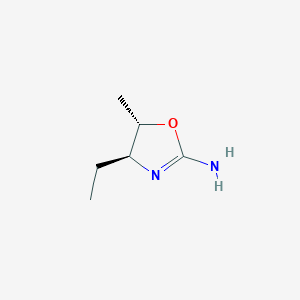
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
